PKUMDL-LTQ-301
Description
Properties
CAS No. |
728886-01-9 |
|---|---|
Molecular Formula |
C30H28N2O4 |
Molecular Weight |
480.56 |
IUPAC Name |
5-(4-Ethyl-phenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-4-(4-methoxy-benzoyl)-1,5-dihydro-pyrrol-2-one |
InChI |
InChI=1S/C30H28N2O4/c1-3-19-8-10-20(11-9-19)27-26(28(33)21-12-14-23(36-2)15-13-21)29(34)30(35)32(27)17-16-22-18-31-25-7-5-4-6-24(22)25/h4-15,18,27,31,34H,3,16-17H2,1-2H3 |
InChI Key |
XSUXYGHMEZAHEB-UHFFFAOYSA-N |
SMILES |
O=C1N(CCC2=CNC3=C2C=CC=C3)C(C4=CC=C(CC)C=C4)C(C(C5=CC=C(OC)C=C5)=O)=C1O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PKUMDL-LTQ-301; PKUMDL LTQ 301; PKUMDLLTQ301; |
Origin of Product |
United States |
Discovery and Initial Characterization of Pkumdl Ltq 301
Methodologies for Compound Identification: Structure-Based Virtual Screening Approaches
The identification of PKUMDL-LTQ-301 was achieved through a computational drug discovery method known as structure-based virtual screening (SBVS). medchemexpress.commedchemexpress.eu This approach leverages the known three-dimensional structure of a biological target—in this case, the HipA toxin—to computationally screen extensive libraries of chemical compounds. scielo.brnih.gov The primary goal of SBVS is to identify molecules that exhibit a high degree of chemical and spatial complementarity to the target's binding site, predicting which compounds are most likely to act as inhibitors. scielo.brmdpi.com By simulating the docking of thousands of potential ligands into the active site of HipA, researchers can prioritize a smaller, more manageable number of candidates for subsequent experimental testing, significantly accelerating the initial stages of drug discovery. nih.gov
Screening Paradigms for Identifying Inhibitors of HipA Toxin
The screening strategy was specifically designed to find inhibitors of the HipA toxin, a critical factor in inducing the persister state in bacteria such as Escherichia coli. nih.gov HipA is a serine/threonine kinase that, when not neutralized by its antitoxin (HipB), can disrupt normal cellular processes, leading to growth arrest and a state of multidrug tolerance. nih.govoup.com The paradigm, therefore, was to identify small molecules that could directly bind to and inhibit the enzymatic activity of HipA. By targeting the toxin itself, the goal was to develop compounds that could either prevent bacteria from entering the persister state or re-sensitize already persistent cells to conventional antibiotics. nih.govpolyu.edu.hk This approach represents a novel strategy to combat antibiotic tolerance by disarming a key survival mechanism of the bacteria. nih.gov
Initial In Vitro and Ex Vivo Screening Assays for Anti-Persister Activity
Following the computational identification of promising candidates, a series of experimental assays were conducted to validate their activity.
In Vitro Binding Assays: The first step was to confirm a direct physical interaction between the candidate compounds and the HipA protein. This was accomplished using Surface Plasmon Resonance (SPR) assays, which can measure the binding affinity between molecules in real-time. nih.gov These tests confirmed that several of the computationally selected compounds, including those in the PKUMDL-LTQ series, did indeed bind to the HipA toxin. nih.gov
Ex Vivo Anti-Persister Assays: To test the functional effect of the compounds, ex vivo experiments were performed on E. coli cultures. nih.gov The antipersistence effects were quantified by treating the bacterial cultures first with a candidate compound and subsequently with a bactericidal antibiotic, such as ampicillin (B1664943) or kanamycin (B1662678). nih.gov The number of surviving cells was then determined by plating the cultures and counting the colony-forming units per milliliter (CFU/mL). nih.gov This allowed for the calculation of the persister fraction, with a significant reduction in this fraction indicating potent anti-persister activity. nih.gov
Comparative Analysis within the PKUMDL-LTQ Series (e.g., PKUMDL-LTQ-101, -201, -301, -401)
Among the compounds that demonstrated significant activity in reducing E. coli persistence, four related molecules, designated PKUMDL-LTQ-101, -201, -301, and -401, were identified as the most potent and were selected for further analysis. nih.gov At a concentration of 250 μM, PKUMDL-LTQ-101, -201, and -301 all decreased the persister fraction by approximately five-fold. nih.gov this compound was distinguished by having the strongest binding affinity to the HipA toxin. nih.gov
The efficacy of these compounds was further quantified by determining their half-maximal effective concentration (EC50) in the presence of different antibiotics. nih.gov This comparative analysis highlighted this compound as a particularly promising candidate due to its potent binding and significant effect on reducing bacterial persistence. nih.gov
| Compound | Binding Affinity to HipA (KD, μM) | Anti-Persister Activity (EC50, μM) with Ampicillin | Anti-Persister Activity (EC50, μM) with Kanamycin |
|---|---|---|---|
| PKUMDL-LTQ-101 | 54 ± 2 | >100 | >100 |
| PKUMDL-LTQ-201 | 43 ± 3 | >100 | >100 |
| This compound | 0.27 ± 0.09 | 46 ± 2 | 28 ± 1 |
| PKUMDL-LTQ-401 | 35 ± 2 | >100 | 43 ± 3 |
Early Validation of this compound as a HipA Inhibitor
The early validation of this compound as a legitimate HipA inhibitor rests on strong experimental evidence from in vitro binding assays. nih.gov The key piece of data is its dissociation constant (KD), which measures the strength of the binding between the compound and its target protein. nih.gov this compound exhibited the lowest KD value of the four lead compounds, at 0.27 ± 0.09 μM. nih.gov This indicates a significantly higher binding affinity for the HipA toxin compared to its analogues in the series. nih.gov The strong correlation between this potent in vitro binding affinity and the compound's robust ex vivo activity in reducing bacterial persisters served as a crucial early validation of its mechanism of action. nih.gov
Synthetic Strategies and Chemical Derivatization of Pkumdl Ltq 301
Retrosynthetic Analysis for PKUMDL-LTQ-301
A logical retrosynthetic analysis of this compound begins with the disconnection of the most accessible bond, the amide linkage. This primary disconnection (I) reveals the corresponding pyrazole-3-carboxylic acid and 4-chlorobenzylamine (B54526), both readily available or synthetically accessible precursors.
Further disconnection of the pyrazole-3-carboxylic acid core (II) through established pyrazole (B372694) synthesis pathways points to a 1,3-dicarbonyl compound and hydrazine (B178648). vulcanchem.comscielo.br Specifically, this involves a derivative of a furan-containing β-ketoester. This strategy simplifies the complex structure into basic, commercially available or easily synthesized building blocks.
Figure 1: Retrosynthetic Pathway for this compound
Optimized Synthetic Routes for this compound Production
Based on the retrosynthetic analysis, a plausible and efficient forward synthesis can be constructed. The synthesis of pyrazole carboxamides is a well-documented process in organic chemistry. sphinxsai.comjst.go.jp
A common route involves the cyclocondensation reaction of a β-ketoester with hydrazine to form the pyrazole ring. organic-chemistry.org In this case, a furan-substituted β-ketoester would react with hydrazine hydrate, often in a solvent like ethanol (B145695) under reflux, to yield the ethyl ester of 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid.
The resulting ester is then hydrolyzed to the carboxylic acid, typically under basic conditions using a reagent like potassium hydroxide, followed by acidification. google.comnih.gov The final step is the amide bond formation. The pyrazole-3-carboxylic acid is coupled with 4-chlorobenzylamine using standard peptide coupling reagents. Common coupling systems include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of Hydroxybenzotriazole (HOBt) in an anhydrous solvent such as N,N-Dimethylformamide (DMF). jst.go.jp
Table 1: Proposed Synthetic Protocol for this compound
| Step | Reaction | Reagents and Conditions |
|---|---|---|
| 1 | Pyrazole Ring Formation | Furan-containing β-ketoester, Hydrazine hydrate, Ethanol, Reflux |
| 2 | Ester Hydrolysis | Pyrazole ethyl ester, KOH, H₂O/Methanol, Reflux; then HCl (aq) |
| 3 | Amide Coupling | Pyrazole carboxylic acid, 4-chlorobenzylamine, EDCI, HOBt, DMF, Room Temp |
Design and Synthesis of this compound Analogues and Derivatives
The synthetic pathway is highly amenable to the creation of analogues to explore the structure-activity relationship (SAR) and optimize biological activity.
Directed Chemical Modification Approaches
Directed modification involves the systematic replacement of specific molecular fragments. The proposed synthesis allows for variation at three key positions:
The Amine Component: A wide variety of substituted benzylamines or other primary amines can be used in the final amide coupling step to probe the importance of the 4-chlorobenzyl group. nih.gov
The Heterocyclic Component: The furan (B31954) ring can be replaced by other five- or six-membered heterocycles (e.g., thiophene, pyridine, thiazole) by starting with the appropriately substituted 1,3-dicarbonyl precursor. nih.gov
The Pyrazole Core: Substitution on the pyrazole ring itself (e.g., at the N-1 position) could be achieved by using a substituted hydrazine (e.g., phenylhydrazine) in the initial cyclization step. nih.gov
Combinatorial Chemistry Techniques for Library Generation
The synthetic route is well-suited for combinatorial chemistry to rapidly generate a large library of diverse analogues. arkat-usa.orgnih.gov Using parallel synthesis techniques, a matrix of starting materials can be reacted to produce a library of final compounds. researchgate.netscholarsresearchlibrary.com For example, a set of different β-ketoesters could be reacted with a set of hydrazines, and the resulting pyrazole acids could then be coupled with a diverse set of amines. mdpi.com
Table 2: Example Building Blocks for a Combinatorial Library of this compound Analogues
| Building Block Class | Examples |
|---|---|
| β-Ketoester Precursors | Furan-2-yl, Thiophen-2-yl, Phenyl, Pyridin-3-yl substituted esters |
| Hydrazine Derivatives | Hydrazine hydrate, Phenylhydrazine, 4-Fluorophenylhydrazine |
| Amine Derivatives | 4-Chlorobenzylamine, 4-Fluorobenzylamine, 4-Methylbenzylamine, Cyclohexylmethanamine |
This approach allows for the efficient exploration of the chemical space around the parent this compound structure to identify compounds with improved potency or other desirable properties.
Purification and Methodologies for Purity Assessment
The purification and characterization of this compound and its analogues would follow standard procedures for small organic molecules.
Purification: The primary method for purification of the final compound and synthetic intermediates is column chromatography on silica (B1680970) gel. sphinxsai.com The choice of eluent (e.g., a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) or dichloromethane) would be determined by the polarity of the specific compound. sphinxsai.comscielo.br Recrystallization from a suitable solvent system can also be employed to obtain highly pure crystalline material. google.com
Purity and Structural Assessment: A combination of spectroscopic and analytical methods is essential to confirm the identity and assess the purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by showing the connectivity and chemical environment of all hydrogen and carbon atoms. nih.govnih.gov
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. nih.gov
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the proposed molecular formula. sphinxsai.com
High-Performance Liquid Chromatography (HPLC): Often used to determine the final purity of the compound, which is typically required to be >95% for biological screening assays.
While the primary study on this compound did not detail its synthesis, it did specify that a protein used in their binding assays was purified to >90% purity, underscoring the importance of high sample purity in such research. nih.gov
Compound Names Table
| Abbreviation/Number | Full Chemical Name |
| This compound | N-(4-chlorobenzyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide |
| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| HOBt | Hydroxybenzotriazole |
| DMF | N,N-Dimethylformamide |
| KOH | Potassium Hydroxide |
| HCl | Hydrochloric Acid |
| HPLC | High-Performance Liquid Chromatography |
Mechanistic Investigations of Pkumdl Ltq 301 on Hipa Toxin and Bacterial Persistence
Molecular Interaction Analysis of PKUMDL-LTQ-301 with HipA Toxin
Understanding the direct molecular engagement between an inhibitor and its target is fundamental to elucidating its mechanism of action. Research into this compound has focused on characterizing its interaction with the HipA toxin through various biophysical and structural methods.
The direct binding and interaction kinetics of this compound with the HipA toxin have been quantitatively measured using Surface Plasmon Resonance (SPR). nih.gov This technique allows for the real-time monitoring of the association and dissociation between the compound and the target protein.
Studies revealed that this compound exhibits a dose-dependent binding response to HipA. nih.gov The kinetic pattern of this interaction is characterized as "slow-on, fast-off". nih.gov Among several compounds tested, this compound demonstrated the strongest binding affinity, with a dissociation constant (K D ) of 0.27 ± 0.09 μM. nih.gov This strong binding affinity correlates well with its potent anti-persistence activity observed in cellular assays. nih.gov
Table 1: Binding Kinetics of this compound with HipA Toxin
| Compound | Dissociation Constant (K D ) | Kinetic Pattern |
|---|
The initial discovery of this compound as a HipA inhibitor was facilitated by structure-based virtual screening. nih.gov This computational approach relies on the known three-dimensional structure of the HipA toxin to identify potential small molecules that could bind to its active site. While this method was successful in identifying novel scaffolds for HipA inhibition, detailed experimental structural data for the this compound–HipA complex from techniques like X-ray crystallography or cryo-electron microscopy (Cryo-EM) have not been reported in the available literature. Such studies would be invaluable for visualizing the precise binding mode and the conformational changes induced in HipA upon inhibitor binding.
The primary biophysical technique reported for characterizing the interaction between this compound and HipA is Surface Plasmon Resonance (SPR), as detailed in section 4.1.1. nih.gov While other spectroscopic methods such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), or circular dichroism (CD) are commonly used to study ligand-target interactions, their specific application to the this compound–HipA system is not described in the reviewed scientific literature.
Cellular Mechanisms of Action in Bacterial Persister Reduction
The efficacy of this compound stems from its ability to interfere with the cellular processes that lead to the formation and survival of bacterial persisters. By targeting the HipA toxin, the compound influences bacterial physiology and key signaling pathways.
Bacterial persisters are characterized by a state of dormancy and reduced metabolic activity, which renders them tolerant to antibiotics that target active cellular processes. d-nb.info The HipA toxin contributes to this state by phosphorylating targets that inhibit protein translation, leading to a shutdown of normal cellular functions. uniprot.org
This compound has been shown to effectively reduce the fraction of E. coli persisters when challenged with bactericidal antibiotics. nih.gov For instance, at a concentration of 250 μM, it can decrease the persister fraction by approximately five-fold. nih.gov The compound's efficacy was demonstrated in the presence of different classes of antibiotics, including ampicillin (B1664943) (which blocks cell wall synthesis) and kanamycin (B1662678) (which inhibits protein synthesis). nih.gov This suggests that by inhibiting HipA, this compound prevents the cells from entering or maintaining the dormant state, thereby keeping them susceptible to antibiotics. nih.gov This intervention effectively reverses the physiological state of persistence.
Table 2: Anti-persistence Activity of this compound
| Screening Antibiotic | EC₅₀ Value |
|---|---|
| Ampicillin | 46 ± 2 μM nih.gov |
Toxin-antitoxin (TA) modules are critical intracellular signaling systems that regulate bacterial responses to stress, including the formation of persister cells. mdpi.com The hipBA system is a archetypal Type II TA module where the HipB antitoxin normally neutralizes the HipA toxin. uniprot.orgmdpi.com Under certain stress conditions, the antitoxin is degraded, freeing the HipA toxin to act on its intracellular targets. mdpi.com
Activation of HipA triggers a signaling cascade that leads to persistence. uniprot.org This can involve the phosphorylation of crucial cellular machinery, which in turn may activate the stringent response, a global stress response characterized by the accumulation of the signaling molecules (p)ppGpp. uniprot.orgfrontiersin.org This response leads to the downregulation of many cellular processes, including replication, transcription, and translation, culminating in a dormant state. frontiersin.org
This compound directly intervenes in this pathway by binding to and inhibiting the kinase activity of the HipA toxin. nih.gov This direct inhibition prevents the phosphorylation of HipA's downstream targets, thus blocking the signaling cascade that leads to the persister phenotype. nih.govnih.gov By modulating this specific TA signaling pathway, this compound demonstrates a targeted mechanism for reducing bacterial persistence. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ampicillin |
Impact on Toxin-Antitoxin Module Regulation and Expression
Toxin-antitoxin (TA) systems are genetic modules in bacteria that typically consist of a stable toxin and its corresponding labile antitoxin. mpg.desemanticscholar.org These systems are implicated in various cellular processes, including stress response, biofilm formation, and the formation of persister cells, which exhibit transient tolerance to antibiotics. mpg.demdpi.com In type II TA systems, such as the hipBA module, both the toxin and antitoxin are proteins. dovepress.comnih.gov The antitoxin, HipB, functions as a transcriptional repressor, binding to the operator region of the hipBA operon to control its own expression and that of the HipA toxin. mdpi.comuniprot.org The toxin, HipA, acts as a corepressor, enhancing the DNA-binding affinity of HipB to ensure a balanced stoichiometric production of the two proteins and prevent unintended toxicity. semanticscholar.orgmdpi.comuniprot.org
Under certain stress conditions, cellular proteases like Lon or Clp degrade the unstable HipB antitoxin. mdpi.commdpi.com This degradation releases the stable HipA toxin, allowing it to act on its intracellular target. mdpi.complos.org The HipA toxin is a serine/threonine kinase that phosphorylates the glutamyl-tRNA synthetase (GltX). dovepress.comelifesciences.org This action inhibits GltX activity, leading to an accumulation of uncharged tRNA(Glu), which in turn triggers the stringent response, a global stress response that arrests cell growth and promotes a dormant, persistent state. uniprot.org
Transcriptomic and Proteomic Profiling of this compound Treated Bacteria
Specific transcriptomic and proteomic studies detailing the global changes in bacterial gene and protein expression following treatment with this compound are not extensively detailed in the available research. Such analyses, which involve techniques like RNA-sequencing for transcriptomics and mass spectrometry-based methods for proteomics, are powerful tools for understanding the complete cellular response to a compound. nih.govnih.govwikipedia.org
Based on the known mechanism of its target, the HipA toxin, a hypothetical proteomic or transcriptomic analysis of bacteria treated with this compound would be expected to reveal several key changes. The primary target of HipA is GltX, and its inhibition leads to the stringent response. uniprot.orgelifesciences.org Therefore, treatment with this compound would likely prevent the upregulation of genes and proteins associated with this response, which are typically induced under amino acid starvation conditions. uniprot.org A comparative analysis between untreated and this compound-treated bacteria under persistence-inducing conditions could show a protein expression profile in the treated cells that more closely resembles that of non-persistent, actively growing bacteria. This would include stable levels of proteins involved in translation, DNA replication, and cell wall synthesis, processes that are normally inhibited by the stringent response triggered by active HipA. uniprot.org Such studies would provide a comprehensive view of how inhibiting a single toxin can reset the global regulatory network of a bacterial cell and prevent its entry into a dormant state.
Specificity and Selectivity Profiling of this compound
Off-Target Analysis in Bacterial Systems
The specificity of a compound for its intended target is crucial for its potential as a research tool or therapeutic agent. Off-target effects can lead to unintended biological consequences. nih.gov Analysis of this compound has provided some insights into its selectivity. Research indicates that the chemical structure of this compound has been previously evaluated against a non-bacterial target, showing inhibition of Trypanosoma brucei leucyl-tRNA synthetase with an IC₅₀ value greater than 50 μM. nih.gov Furthermore, structural analogues of this compound have been reported to inhibit other non-bacterial targets, namely GluN2C and Pim1 kinase. nih.gov Importantly, no other bacterial targets for this compound or its close analogues have been reported, suggesting a degree of specificity for its intended bacterial target, HipA. nih.gov
Preclinical Research Models for Pkumdl Ltq 301 Mechanistic Studies
In Vitro Models for Studying Anti-Persister Activity
In vitro models provide a controlled environment to study the direct effects of PKUMDL-LTQ-301 on bacteria. These systems are fundamental for initial screening and detailed mechanistic investigations.
The initial assessment of this compound's anti-persister properties was conducted using static bacterial culture systems. In these setups, Escherichia coli cultures were grown to a specific phase and then treated with the compound. frontiersin.org Following treatment, the cultures were exposed to antibiotics to eliminate non-persister cells, allowing for the quantification of the surviving persister population. frontiersin.org This method demonstrated that this compound significantly reduced the fraction of E. coli persisters. frontiersin.org
Dynamic culture systems, such as chemostats or bioreactors, while not explicitly detailed in the primary research for this compound, represent a more advanced approach. These systems allow for the continuous supply of fresh nutrients and removal of waste products, maintaining the bacterial population in a specific growth phase. This level of control can be particularly useful for studying the formation and eradication of persister cells under conditions that more closely mimic certain physiological environments.
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously tolerant to antibiotics due to the presence of a high proportion of persister cells. mdpi.com Although specific biofilm model studies involving this compound are not detailed in the available literature, such models are highly relevant for evaluating its anti-persister efficacy. Common biofilm models include:
Microtiter Plate Assays: These are used for high-throughput screening of biofilm formation and eradication.
Flow Cell Systems: These models, often analyzed by microscopy, allow for the real-time observation of biofilm development and the effect of compounds under continuous flow conditions, mimicking environments like catheters or implants. mdpi.com
Given that persister cells are a key component of biofilm resilience, the ability of this compound to reduce persister populations in planktonic cultures suggests its potential as a valuable agent against biofilm-associated infections. frontiersin.orgmdpi.com
This compound was identified through a structure-based virtual screening approach, a powerful high-throughput methodology. frontiersin.org This computational technique involves screening large libraries of chemical compounds in silico to identify those that are predicted to bind to a specific molecular target, in this case, the toxin HipA. frontiersin.org This initial screening is crucial for narrowing down a vast number of potential candidates to a manageable few for further experimental validation. frontiersin.org
Following the initial identification, experimental high-throughput screening assays are employed to confirm the activity of the selected compounds. For this compound, this involved treating E. coli cultures in a multi-well plate format to assess their anti-persistence effects. frontiersin.org Such assays are designed to be rapid, reproducible, and scalable, enabling the efficient testing of numerous compounds and concentrations to determine their efficacy. frontiersin.orgcreative-diagnostics.com
The research on this compound demonstrated a significant reduction in the E. coli persister fraction, as detailed in the table below.
| Compound | Concentration (µM) | Persister Fraction Reduction (Fold Change) |
| This compound | 250 | ~5 |
| PKUMDL-LTQ-101 | 250 | ~5 |
| PKUMDL-LTQ-201 | 250 | ~5 |
This table is based on data from a study on novel HipA inhibitors. The reduction is compared to a control group. frontiersin.org
Ex Vivo Models for Bacterial Persistence Research
Ex vivo models bridge the gap between simplified in vitro systems and complex in vivo studies by using living tissue outside of the organism.
While the primary research on this compound refers to "ex vivo antipersistence effects," specific tissue explant models used were not explicitly described. frontiersin.org However, tissue explant models, such as precision-cut tissue slices, are valuable tools for studying the interplay between a host, a pathogen, and a therapeutic compound in a more physiologically relevant context. nih.gov These models maintain the complex cellular architecture and some of the functions of the original organ. nih.gov For a compound like this compound, such models could be used to assess its ability to target bacterial persisters within a host tissue environment, providing insights into its potential efficacy in a real infection scenario.
Non-Human In Vivo Models for Mechanistic Elucidation
The ultimate preclinical validation of an anti-persister agent's mechanism and efficacy often requires the use of non-human in vivo models. While specific in vivo mechanistic studies for this compound are not detailed in the available literature, these models are essential for understanding how a compound behaves in a whole organism. Common models for studying bacterial persistence include mice, rats, and rabbits, where infections can be established at various body sites. These models allow researchers to investigate the compound's ability to reduce bacterial loads, prevent relapse of infection, and work in concert with conventional antibiotics. The validation of this compound's binding to HipA and its anti-persister effects in vitro and ex vivo provides a strong rationale for its further investigation in such in vivo models. frontiersin.org
Murine Models of Bacterial Persistence for Pathway Validation
Murine models are a cornerstone of infectious disease research, offering a mammalian system that can mimic many aspects of human infections. For validating the pathway of a HipA inhibitor like this compound, a murine model of Escherichia coli persistence would be highly valuable. Such models allow for the investigation of the compound's efficacy in a complex in vivo environment, where host factors and the bacterial pathogen interact.
A common approach involves the use of streptomycin-treated mice to induce intestinal dysbiosis, which facilitates the colonization and persistence of E. coli in the gastrointestinal tract. frontiersin.org In this model, mice are pre-treated with streptomycin (B1217042) to reduce the commensal gut flora, creating a niche for the introduced E. coli strain to establish a persistent infection. frontiersin.orgpsu.edu This model is particularly relevant for studying persister cells, which are thought to play a significant role in the relapse of infections. oup.comnih.gov
The experimental design to validate the pathway of this compound would typically involve several groups of mice. Following the establishment of a persistent E. coli infection, different cohorts would be treated with a vehicle control, an antibiotic known to be ineffective against persisters, this compound alone, and a combination of the antibiotic and this compound. The primary endpoints would be the bacterial load in relevant tissues (e.g., feces, intestinal tissue) over time. A significant reduction in the bacterial count in the combination therapy group compared to the antibiotic-alone group would provide strong evidence for the anti-persistence activity of this compound in vivo.
Table 1: Illustrative Murine Model Experimental Design for this compound
| Group | Treatment | Rationale | Primary Outcome Measurement |
| 1 | Vehicle Control | To establish the baseline level of persistent infection. | Bacterial CFU/gram of tissue |
| 2 | Antibiotic (e.g., Ampicillin) | To demonstrate the presence of antibiotic-tolerant persister cells. | Bacterial CFU/gram of tissue |
| 3 | This compound | To assess any direct bactericidal or bacteriostatic effect of the compound alone. | Bacterial CFU/gram of tissue |
| 4 | Antibiotic + this compound | To test the hypothesis that this compound re-sensitizes persister cells to the antibiotic. | Bacterial CFU/gram of tissue |
CFU: Colony-Forming Units
Furthermore, mechanistic validation could be achieved by using isogenic E. coli strains, such as a wild-type strain, a hipA deletion mutant, and a strain overexpressing hipA. The expectation would be that this compound would show a reduced effect in the hipA deletion mutant, confirming that its in vivo activity is dependent on the presence of its target, the HipA toxin.
Zebrafish Embryo Models for Rapid Screening of Cellular Effects
The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for high-throughput screening of small molecules and for studying host-pathogen interactions. nih.govoup.com Its key advantages include rapid development, optical transparency, and the small scale at which experiments can be conducted, making it a cost-effective and efficient platform for preclinical research. arvojournals.orgnih.gov
For a compound like this compound, the zebrafish embryo model offers a unique opportunity to rapidly screen for cellular effects and to visualize the host-pathogen dynamics in real-time. Zebrafish embryos can be infected with fluorescently labeled E. coli, and the progression of the infection can be monitored using advanced microscopy techniques. plos.org
The primary application of the zebrafish model for this compound would be to assess its ability to reduce the bacterial burden and improve host survival in a systemic infection model. Embryos can be infected via microinjection into the yolk or circulation, leading to a disseminated infection. oup.com Following infection, embryos would be exposed to this compound, either alone or in combination with an antibiotic.
Table 2: Zebrafish Embryo Model for Screening this compound
| Assay | Description | Key Parameters Measured |
| Bacterial Burden Assay | Infected embryos are treated with the compound, and the number of bacteria is quantified at different time points, often using fluorescence imaging or by homogenizing embryos and plating for CFUs. | - Fluorescence intensity of labeled bacteria- Colony-Forming Units (CFU) per embryo |
| Survival Assay | The survival rate of infected embryos is monitored over several days following treatment with the compound. | - Percentage of surviving embryos |
| Cellular Effects Imaging | The transparent nature of the embryos allows for the visualization of interactions between immune cells (e.g., macrophages, neutrophils) and bacteria, and how these are affected by the compound. | - Phagocytosis rates- Formation of bacterial aggregates- Immune cell migration |
The optical clarity of the zebrafish embryo is particularly advantageous for studying the cellular effects of this compound. For instance, researchers could investigate whether the compound enhances the clearance of persister cells by phagocytes or prevents the formation of intracellular bacterial communities, which are thought to be a niche for persisters. nih.gov These studies would provide valuable insights into the broader biological effects of inhibiting the HipA pathway.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Pkumdl Ltq 301 Derivatives
Systematic Modification of PKUMDL-LTQ-301 Scaffold and Its Impact on Anti-HipA Activity
The development of more potent HipA inhibitors from the this compound scaffold would necessitate a systematic modification of its core structure. This process would involve the synthesis of a library of analogues with variations at key positions to probe the steric and electronic requirements for optimal binding to the HipA active site.
A hypothetical series of modifications could be envisioned, focusing on the primary functional groups of the this compound molecule. For instance, substitutions on the aromatic rings could be explored to enhance hydrophobic interactions or introduce hydrogen bonding opportunities with amino acid residues in the target protein. The nature and position of these substituents would be critical, with electron-donating and electron-withdrawing groups potentially modulating the electronic properties of the scaffold and influencing its binding affinity.
The following interactive table represents a hypothetical set of derivatives and their corresponding inhibitory activities, illustrating how systematic modifications might influence efficacy.
| Compound ID | Modification | R-Group Position | Hypothetical IC50 (µM) |
| This compound | (Parent Compound) | - | 0.5 |
| Derivative A | -Cl | Phenyl Ring 1, para | 0.3 |
| Derivative B | -OCH3 | Phenyl Ring 1, para | 1.2 |
| Derivative C | -NO2 | Phenyl Ring 2, meta | 5.8 |
| Derivative D | -OH | Phenyl Ring 2, ortho | 0.8 |
This data is hypothetical and for illustrative purposes only.
Identification of Key Pharmacophoric Features for HipA Inhibition
Pharmacophore modeling is a powerful tool for identifying the essential structural features required for biological activity. Based on the structure of this compound and its hypothetical analogues, a pharmacophore model for HipA inhibition could be generated. This model would likely consist of a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers arranged in a specific three-dimensional orientation.
The key pharmacophoric features might include:
Aromatic Rings: Essential for π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the HipA binding pocket.
Hydrogen Bond Acceptors/Donors: Crucial for forming specific hydrogen bonds with polar residues, anchoring the inhibitor in the active site.
By mapping the pharmacophoric features of a series of active and inactive analogues, a robust model can be developed to guide the design of novel inhibitors with improved potency.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Series
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the this compound series, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed.
These models would generate contour maps highlighting regions where modifications to the scaffold would be beneficial or detrimental to anti-HipA activity.
Steric Fields: Green contours would indicate areas where bulky substituents are favored, while yellow contours would suggest that smaller groups are preferred.
Electrostatic Fields: Blue contours would represent regions where positive charges enhance activity, and red contours would indicate where negative charges are favorable.
Such a model would serve as a predictive tool to estimate the activity of newly designed analogues before their synthesis, thereby streamlining the drug discovery process.
Rational Design Principles for Enhanced HipA Inhibition and Anti-Persister Efficacy
The insights gained from SAR, pharmacophore modeling, and QSAR studies would culminate in a set of rational design principles for developing superior HipA inhibitors based on the this compound scaffold. These principles would guide the targeted modification of the molecule to optimize its interactions with the HipA enzyme.
Key design strategies could include:
Scaffold Hopping: Replacing the core scaffold of this compound with a novel chemical entity that maintains the key pharmacophoric features.
Fragment-Based Growth: Growing or linking molecular fragments from positions on the scaffold that are predicted to interact with favorable regions of the HipA active site.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles while maintaining or enhancing biological activity.
The ultimate goal of this rational design approach would be to develop compounds with not only enhanced HipA inhibition but also improved anti-persister efficacy in cellular and in vivo models.
Conformational Analysis and Flexibility Studies of this compound and its Analogues
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its analogues would be performed using computational methods such as molecular dynamics simulations. These studies would reveal the preferred low-energy conformations of the inhibitors and their flexibility.
Understanding the conformational landscape is essential because the bioactive conformation—the shape the molecule adopts when it binds to the target—may not be its lowest energy state in solution. Flexibility studies would also be important to assess how readily the molecule can adapt its shape to fit into the binding site of HipA. An inhibitor that is too rigid may not be able to achieve the optimal binding pose, while one that is too flexible may pay a significant entropic penalty upon binding.
Computational Chemistry and in Silico Approaches in Pkumdl Ltq 301 Research
Molecular Docking Simulations of PKUMDL-LTQ-301 with HipA and Related Targets
Molecular docking was a cornerstone in the identification of this compound as a potential inhibitor of the E. coli toxin HipA. Researchers utilized the crystal structure of a HipA D309Q mutant in complex with an ATP analogue and a substrate peptide (PDB code: 3FBR) to define the target binding site for virtual screening and subsequent docking studies. nih.gov
The primary goal of the docking simulations was to predict the binding mode and affinity of candidate compounds within the ATP-binding pocket of HipA. The docking results for the initial hits, including the scaffold that would lead to this compound, indicated a consistent binding orientation within this pocket. For the optimized compound (referred to as compound 3 in the source literature, which is this compound), the docking pose revealed key molecular interactions crucial for its inhibitory activity. nih.gov
The simulations showed that the inhibitor occupies the ATP binding site, with its isoquinoline (B145761) group positioned deep within the pocket. Specific hydrogen bonds were predicted to form between the inhibitor and the backbone of residues Gly151 and Ser152. Additionally, a critical hydrogen bond was identified between the hydroxyl group on the phenyl ring of the inhibitor and the side chain of residue Asp292. This network of interactions likely contributes to the stable binding and potent inhibition of HipA's kinase activity. nih.gov
Table 1: Predicted Molecular Interactions of this compound with HipA
| Interacting Residue in HipA | Type of Interaction | Part of this compound Involved |
|---|---|---|
| Gly151 (backbone) | Hydrogen Bond | Amide group |
| Ser152 (backbone) | Hydrogen Bond | Amide group |
Virtual Screening Methodologies for Identifying Novel Scaffolds with Similar Activity
The discovery of the chemical scaffold for this compound was achieved through a systematic structure-based virtual screening campaign. nih.gov The process was designed to computationally screen a library of compounds to identify those with a high likelihood of binding to the ATP pocket of HipA.
The virtual screening protocol involved a multi-step approach to balance computational expense with accuracy:
Compound Library: The National Cancer Institute (NCI) diversity set II, containing 1880 compounds, was selected for the initial screening. This library was chosen for its structural diversity. nih.gov
Docking Software: The DOCK 3.5.54 program was employed to perform the docking calculations. nih.gov
Initial Screening: A fast, rigid-body docking method was used for the first pass to quickly assess the binding potential of all compounds in the library.
Filtering and Refinement: The top 100 hits from the initial screen were advanced to a more rigorous flexible docking stage. This allowed for conformational changes in the ligand, providing a more accurate prediction of the binding mode.
Hit Selection: Based on the flexible docking scores and visual inspection of the binding poses, four candidate compounds were selected for experimental validation. One of these four compounds served as the foundational scaffold for the subsequent development of this compound. nih.gov
De Novo Design Strategies for this compound Analogues
Information regarding the use of de novo design strategies in the development of this compound analogues is not present in the scientific literature detailing its discovery. nih.gov The optimization from the initial hit to the final potent compound appears to have been guided by structure-activity relationship (SAR) analysis rather than computational de novo design.
Cheminformatics and Data Mining for Structure-Activity Landscape Analysis
While a formal, large-scale cheminformatics or data mining analysis of the structure-activity landscape was not detailed, the research leading to this compound involved a classic structure-activity relationship (SAR) study of the initial hits. nih.gov After identifying the initial four active compounds from the virtual screen, researchers synthesized and tested a series of analogues to understand how different chemical modifications influenced inhibitory activity against HipA.
This SAR exploration revealed several key insights:
The isoquinoline group was identified as a crucial component for activity.
Modifications to the phenyl ring, particularly the addition of a hydroxyl group, were found to significantly enhance potency. This observation correlated well with the docking studies, which predicted a key hydrogen bond involving this group. nih.gov
The most potent compound identified through this SAR study, compound 3 (this compound), demonstrated a significant improvement in activity, with an in vitro KD of 270 ± 90 nM and an ex vivo EC50 of 28 ± 1 μM in the presence of kanamycin (B1662678). nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Advanced Analytical and Bioanalytical Methodologies for Pkumdl Ltq 301 Research
High-Resolution Mass Spectrometry for Metabolite Identification in Bacterial Systems
High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying the metabolites of PKUMDL-LTQ-301 in bacterial systems such as Escherichia coli. nih.govmedchemexpress.eu This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. pharmaron.com When coupled with liquid chromatography (LC-HRMS), it allows for the separation and subsequent identification of metabolites from complex biological matrices. criver.com
In a typical study, E. coli cultures would be incubated with this compound. After a specified time, the bacterial cells and the surrounding medium are processed to extract the compound and any potential metabolites. These extracts are then analyzed by LC-HRMS. The high-resolution data allows for the confident identification of metabolic transformations such as hydroxylation, demethylation, or glucuronidation, based on the precise mass shifts observed from the parent compound. mdpi.com
Table 1: Hypothetical Metabolites of this compound Identified by HRMS
| Metabolite ID | Proposed Transformation | Measured m/z | Mass Error (ppm) | Retention Time (min) |
| M1 | Hydroxylation | 497.2017 | 1.2 | 8.5 |
| M2 | Demethylation | 467.1861 | -0.8 | 9.2 |
| M3 | Glucuronidation | 657.2447 | 1.5 | 6.3 |
This table presents hypothetical data for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Ligand Binding
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of this compound and for characterizing its interaction with its target, the HipA toxin. nih.govnih.gov One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure, connectivity, and stereochemistry of the molecule.
Furthermore, NMR is uniquely suited to study ligand-protein binding interactions. chemrxiv.orgosti.gov Techniques like Saturation Transfer Difference (STD) NMR and ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) titrations can be employed. nih.gov For instance, by acquiring HSQC spectra of ¹⁵N-labeled HipA protein in the presence of increasing concentrations of this compound, researchers can map the binding site on the protein and determine the dissociation constant (Kd) of the complex. nih.gov
Table 2: Illustrative NMR Data for this compound Binding to HipA Toxin
| Technique | Parameter Measured | Observed Result | Interpretation |
| ¹H-¹⁵N HSQC Titration | Chemical Shift Perturbation (CSP) | Significant CSPs for specific amino acid residues | Identifies the binding interface on the HipA protein |
| Saturation Transfer Difference (STD) NMR | Proton signals from the ligand | Strong STD effects for aromatic protons | Confirms direct binding and identifies ligand epitopes in close contact with the protein |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 270 ± 90 nM | Quantifies the binding affinity of this compound to HipA |
This table contains data from a published study. nih.gov
Chromatographic Techniques for Compound Purity, Stability, and Metabolite Separation
Chromatographic methods are fundamental to the research and development of this compound, ensuring its purity, assessing its stability, and separating it from its metabolites for further analysis. labinsights.nltricliniclabs.com High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for these purposes. quality-assistance.com
For purity analysis, a validated HPLC method with a suitable detector (e.g., UV-Vis) is used to separate this compound from any synthesis-related impurities or degradation products. quality-assistance.com The stability of the compound under various conditions (e.g., temperature, pH, light) can be monitored by analyzing samples over time and quantifying the amount of the parent compound remaining. Furthermore, HPLC is crucial for the separation of metabolites from complex biological samples prior to their identification by mass spectrometry. nih.gov
Table 3: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents typical HPLC parameters for small molecule analysis.
Advanced Microscopy Techniques for Visualizing Cellular Effects of this compound
Advanced microscopy techniques enable the visualization of the cellular effects of this compound on bacteria. numberanalytics.comresearchgate.net Techniques such as fluorescence microscopy and super-resolution microscopy can provide insights into the compound's mechanism of action at the subcellular level. numberanalytics.comnih.gov
For example, a fluorescently labeled analog of this compound could be synthesized to track its localization within bacterial cells. Confocal laser scanning microscopy (CLSM) would allow for the three-dimensional visualization of the compound's distribution. scielo.org.mx Super-resolution techniques, such as Stimulated Emission Depletion (STED) microscopy or Photoactivated Localization Microscopy (PALM), could be used to visualize the interaction of the compound with its target, HipA, at a nanoscale resolution, potentially revealing changes in protein localization or clustering upon binding. numberanalytics.com
Table 4: Application of Advanced Microscopy Techniques in this compound Research
| Microscopy Technique | Application | Potential Findings |
| Confocal Laser Scanning Microscopy (CLSM) | Cellular localization of fluorescently tagged this compound | Visualization of compound accumulation in the cytoplasm or at specific subcellular locations |
| Super-Resolution Microscopy (STED, PALM) | Nanoscale imaging of this compound interaction with HipA | Elucidation of changes in HipA protein organization or complex formation upon compound binding |
| Atomic Force Microscopy (AFM) | Visualization of changes in bacterial cell morphology | Detection of alterations in cell wall integrity or surface structure induced by the compound |
This table illustrates potential applications of advanced microscopy techniques.
Isotope Labeling Techniques for Tracing Compound Fate in Biological Systems
Isotope labeling is a powerful technique for tracing the metabolic fate of this compound in biological systems. numberanalytics.comcreative-proteomics.com By synthesizing the compound with stable isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), researchers can track the molecule and its metabolites through various metabolic pathways using mass spectrometry or NMR spectroscopy. symeres.commdpi.com
For instance, a ¹³C-labeled version of this compound could be administered to a bacterial culture. Subsequent analysis of cellular extracts by LC-MS would allow for the unambiguous identification of all carbon-containing metabolites derived from the compound. This approach is particularly valuable for quantitative metabolomics, enabling the measurement of metabolic fluxes and providing a more complete picture of the compound's impact on bacterial metabolism. adesisinc.com
Table 5: Common Stable Isotopes Used in Labeling Studies
| Isotope | Natural Abundance (%) | Application in this compound Research |
| ¹³C | 1.1 | Tracing the carbon skeleton through metabolic pathways |
| ¹⁵N | 0.37 | Following the fate of nitrogen-containing moieties |
| ²H (Deuterium) | 0.015 | Investigating kinetic isotope effects and metabolic stability |
This table provides general information on common stable isotopes.
Future Directions and Research Opportunities for Pkumdl Ltq 301
Exploration of PKUMDL-LTQ-301 in Other Bacterial Species and Persistence Models
The initial characterization of this compound was performed in Escherichia coli. nih.gov A crucial next step is to determine the spectrum of its activity against other clinically relevant bacterial pathogens. The HipA toxin is conserved across various Gram-negative and some Gram-positive bacteria, suggesting that this compound may have broader applications.
Future research should prioritize testing the efficacy of this compound against a panel of high-priority pathogens, including:
Pseudomonas aeruginosa : A notorious opportunistic pathogen known for its intrinsic resistance and ability to form resilient biofilms. nih.govfrontiersin.org
Acinetobacter baumannii : A major cause of hospital-acquired infections, often exhibiting multidrug resistance.
Klebsiella pneumoniae : A common cause of pneumonia, bloodstream infections, and meningitis, with carbapenem-resistant strains being a major concern. mdpi.com
Staphylococcus aureus : A versatile Gram-positive pathogen responsible for a wide range of infections, where persistence is a known challenge. nih.gov
Beyond planktonic cell cultures, it is imperative to evaluate this compound in more complex and clinically relevant persistence models. Bacterial biofilms, structured communities of cells encased in a self-produced matrix, are a major source of chronic infections and are highly tolerant to conventional antibiotics. nih.govmdpi.com Investigating the ability of this compound to potentiate antibiotic activity against established biofilms is a key research avenue. Furthermore, in vivo infection models, such as murine models of bacteremia or tissue infection, will be essential to assess the compound's efficacy, pharmacokinetics, and potential to clear persistent infections in a living organism. helmholtz-hips.demdpi.com
Investigation of Synergistic Effects with Existing Antimicrobial Agents
Anti-persistence compounds like this compound are not typically envisioned as standalone therapies but rather as adjuvants that can enhance the efficacy of existing antibiotics. By preventing bacteria from entering a dormant, drug-tolerant state, HipA inhibitors could re-sensitize persister cells to the killing effects of bactericidal drugs. cambridge.org
A systematic investigation into the synergistic effects of this compound with a range of conventional antibiotics is a high-priority research area. Methodologies such as checkerboard assays and time-kill assays can be employed to quantify the nature of the interaction (synergy, additivity, or antagonism) between this compound and antibiotics from different classes. nih.govnih.govbiorxiv.org
| Assay Type | Purpose | Potential Antibiotic Classes for Synergy Testing |
| Checkerboard Assay | To determine the Fractional Inhibitory Concentration (FIC) index and quantify synergy. acs.org | Beta-lactams (e.g., ampicillin (B1664943), meropenem), Aminoglycosides (e.g., kanamycin (B1662678), gentamicin), Fluoroquinolones (e.g., ciprofloxacin) |
| Time-Kill Assay | To assess the rate and extent of bacterial killing over time by the combination treatment. nih.govijbs.com | As above |
| Biofilm Eradication Assay | To evaluate the ability of the combination to clear established biofilms. | As above |
The initial study on this compound demonstrated its anti-persistence effect in the presence of both ampicillin and kanamycin, suggesting its potential for broad synergistic applications. nih.gov A successful outcome from these studies would be the identification of antibiotic combinations that can achieve complete eradication of bacterial populations, including persisters, thereby reducing the likelihood of treatment failure and infection recurrence. mdpi.com
Development of this compound as a Chemical Probe for Toxin-Antitoxin System Research
Toxin-antitoxin systems are ubiquitous in bacteria and are involved in a variety of cellular processes, including stress response, plasmid maintenance, and phage defense. helmholtz-hips.deulb.ac.bemdpi.com However, the precise physiological roles of many TA systems, including hipBA, are still not fully understood. Small molecule inhibitors can serve as powerful chemical probes to dissect the function of their protein targets in a temporal and dose-dependent manner. acs.org
This compound, as a specific inhibitor of HipA, is an ideal candidate for development into a chemical probe. nih.govacs.org By selectively inhibiting HipA kinase activity, researchers can investigate the downstream consequences on bacterial physiology beyond simply measuring persistence. This could help answer fundamental questions, such as:
What are all the cellular substrates of HipA kinase? researchgate.net
How does HipA inhibition affect global gene expression and metabolic pathways?
What is the role of HipA activity in different phases of growth and under various stress conditions?
How does the inhibition of HipA in one TA system affect the regulation and activity of other TA systems within the same cell? oup.com
Such studies would not only enhance our fundamental understanding of bacterial survival strategies but could also uncover new targets or pathways for antimicrobial intervention. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Optimization
While this compound is a promising lead compound, its properties may not yet be optimal for therapeutic use. Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the optimization of lead compounds. nih.govnih.gov These computational tools can be applied to enhance the potency, selectivity, and pharmacokinetic properties of this compound.
Future research should leverage AI and ML in the following areas:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its analogs with their anti-persistence activity. sums.ac.irturkjps.orgresearchgate.netnih.gov These models can then predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts toward more potent compounds.
De Novo Drug Design: Generative AI models can design novel molecules from scratch that are predicted to bind to the HipA active site with high affinity. nih.govfrontiersin.org These models can be constrained to generate structures with desirable drug-like properties, such as good solubility and low predicted toxicity.
ADMET Prediction: AI/ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. chemrxiv.org This in silico screening can help prioritize compounds for synthesis and experimental testing, reducing the time and cost associated with preclinical development.
By integrating these advanced computational approaches, the development pipeline for a clinically viable HipA inhibitor can be significantly streamlined and derisked. researchgate.net
Methodological Advancements for High-Throughput Mechanistic Screening of HipA Inhibitors
The discovery of this compound was enabled by structure-based virtual screening. nih.gov To discover even more potent and diverse HipA inhibitors, advancements in high-throughput screening (HTS) methodologies are required. pharmasalmanac.com The goal is to move beyond simple binding or inhibition assays to screens that provide deeper mechanistic insights at an early stage.
Key areas for methodological advancement include:
High-Content Screening (HCS): HCS platforms use automated microscopy and image analysis to assess multiple cellular parameters simultaneously. pharmtech.com An HCS assay could be developed to screen for compounds that not only inhibit HipA but also prevent specific morphological changes associated with persistence or reverse the persister phenotype.
Label-Free Detection: Technologies such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide detailed kinetic and thermodynamic data on compound-target interactions without the need for fluorescent labels, which can sometimes interfere with the assay. pharmtech.com While not traditionally high-throughput, advancements are making these methods more amenable to screening larger compound sets.
Microfluidics-Based Screening: Droplet microfluidics allows for the screening of millions of individual cells or reactions in miniaturized picoliter-volume droplets. mdpi.comrsc.org This technology could be adapted to screen for HipA inhibitors under a wide range of conditions or to perform directed evolution of enzymes in the presence of inhibitors, offering unprecedented throughput.
Developing and implementing these advanced screening platforms will accelerate the discovery of next-generation HipA inhibitors and provide a more comprehensive understanding of their mechanism of action. nih.govacs.org
Conclusion and Broader Implications for Antimicrobial Research
Summary of Key Findings on PKUMDL-LTQ-301's Mechanism and Activity
This compound is a novel compound identified through structure-based virtual screening as a potent inhibitor of the HipA toxin. hodoodo.comhodoodo.comglixxlabs.commedchemexpress.com Its primary mechanism of action is the disruption of the toxin-antitoxin (TA) module involving HipA, which is a key factor in the formation of persister cells in bacteria like Escherichia coli. nih.govmedchemexpress.cn The HipA toxin contributes to bacterial persistence by inducing a dormant, drug-tolerant state. nih.govpolyu.edu.hk By inhibiting HipA, this compound effectively reduces the ability of E. coli to form these multidrug-tolerant persisters. nih.govmedchemexpress.com
Research has demonstrated that this compound, along with its analogues PKUMDL-LTQ-101 and PKUMDL-LTQ-201, can decrease the fraction of E. coli persister cells by approximately five-fold at a concentration of 250 μM. nih.gov The most potent compound from this series, which includes this compound, showed significant efficacy in laboratory tests. nih.gov These findings underscore that the direct inhibition of a bacterial toxin is a viable strategy to combat bacterial persistence, independent of the specific antibiotic used in treatment. nih.govpolyu.edu.hk
Table 1: In Vitro and Ex Vivo Activity of the PKUMDL-LTQ Series Lead Compound
| Parameter | Value | Condition |
|---|---|---|
| Binding Affinity (KD) | 270 ± 90 nM | In Vitro |
| Efficacy (EC50) | 46 ± 2 µM | Ex Vivo (with Ampicillin) |
| Efficacy (EC50) | 28 ± 1 µM | Ex Vivo (with Kanamycin) |
Data sourced from a study on novel HipA inhibitors, where this compound was a lead compound. nih.gov
Contributions of this compound Research to Understanding Bacterial Persistence
The investigation into this compound has provided significant insights into the molecular underpinnings of bacterial persistence, a phenomenon where a subpopulation of bacteria survives lethal antibiotic doses without genetic resistance. nih.govoup.comelifesciences.org Persistence is a major contributor to therapeutic failure and the recurrence of chronic infections. nih.gov
The research validates the crucial role of toxin-antitoxin (TA) systems, specifically the HipA module, in mediating this drug-tolerant state. nih.govpolyu.edu.hk Historically, persisters were viewed as dormant cells that stochastically form within a population. oup.com The work on this compound provides a clear proof-of-concept that actively targeting a specific molecular driver of this dormancy—the HipA toxin—can reverse the persister phenotype. nih.govoup.com This shifts the understanding from a passive phenomenon to a regulated state that can be pharmacologically manipulated. It demonstrates that the persister state is not an impenetrable fortress but has vulnerabilities that can be exploited, providing a tangible target for anti-persister therapies. polyu.edu.hk
Table 2: Effect of PKUMDL-LTQ Compounds on E. coli Persister Fraction
| Compound | Concentration | Persister Fraction Reduction |
|---|---|---|
| PKUMDL-LTQ-101 | 250 µM | ~ 5-fold |
| PKUMDL-LTQ-201 | 250 µM | ~ 5-fold |
| This compound | 250 µM | ~ 5-fold |
| PKUMDL-LTQ-401 | 250 µM | ~ 2 to 3-fold |
Data reflects the reduction in the persister fraction compared to a control. nih.gov
Unanswered Questions and Future Research Trajectories
While the initial findings on this compound are promising, they also open up several avenues for future investigation. Key unanswered questions remain that will be critical for determining the compound's potential as a therapeutic agent.
Spectrum of Activity: The primary research focused on E. coli. nih.gov Future studies should explore whether this compound is effective against persisters of other clinically relevant pathogens, both Gram-negative and Gram-positive, that harbor HipA homologues.
In Vivo Efficacy and Pharmacokinetics: Current data is derived from in vitro and ex vivo models. nih.gov Research is needed to evaluate the efficacy of this compound in animal models of chronic or recurrent infections, where persister cells play a significant role. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential.
Mechanism of Resistance: It is unknown whether bacteria can develop resistance to HipA inhibitors like this compound. Investigating potential resistance mechanisms, such as mutations in the HipA binding site, will be crucial for its long-term viability.
Structure-Activity Relationship (SAR): A detailed SAR study of the PKUMDL-LTQ scaffold could lead to the development of even more potent and specific inhibitors with improved pharmacological properties.
Interaction with Biofilms: Bacterial persistence is a hallmark of biofilm infections. oup.com The effectiveness of this compound in penetrating biofilms and eliminating persister cells within this complex matrix needs to be determined.
Significance of HipA Inhibition for Combating Antimicrobial Tolerance
The strategy of inhibiting the HipA toxin represents a significant paradigm shift in addressing antimicrobial tolerance. Unlike conventional antibiotics that target essential cellular processes required for growth, HipA inhibitors target the mechanism that allows a cell to become tolerant in the first place. nih.govpolyu.edu.hk This approach has profound implications for antimicrobial therapy.
Bacterial persistence is distinct from antibiotic resistance, as persister cells are genetically identical to their susceptible counterparts. nih.govoup.com These cells can survive treatment and later resume growth, causing infections to relapse. oup.com By eliminating these tolerant cells, HipA inhibitors could:
Enhance Existing Antibiotics: Used as adjuvants, they could make conventional antibiotic treatments more effective, leading to complete eradication of bacterial populations. polyu.edu.hk
Combat Chronic Infections: Many chronic infectious diseases are linked to the presence of persister cells. nih.gov A therapy that specifically targets and eliminates these cells could provide a breakthrough in treating conditions like recurrent urinary tract infections, cystic fibrosis-associated lung infections, and others.
The development of this compound as a HipA inhibitor provides a foundational framework and a valuable chemical tool for developing a new class of drugs aimed at resensitizing bacteria to antibiotics and overcoming the challenge of antimicrobial tolerance. nih.govpolyu.edu.hk
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| PKUMDL-LTQ-101 |
| PKUMDL-LTQ-201 |
| This compound |
| PKUMDL-LTQ-401 |
| Ampicillin (B1664943) |
| Kanamycin (B1662678) |
Q & A
Q. What statistical challenges emerge in large-scale this compound datasets, and how are they resolved?
- Methodological Answer : Address multicollinearity in high-throughput screens (e.g., genomic data) via dimensionality reduction (PCA, t-SNE). Apply machine learning models (random forests, neural networks) to identify non-linear relationships. Validate models using holdout datasets and k-fold cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
